molecular formula C10H8N2O2 B15214795 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid CAS No. 90770-92-6

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid

Cat. No.: B15214795
CAS No.: 90770-92-6
M. Wt: 188.18 g/mol
InChI Key: GBCOBUVQXBTMIJ-UHFFFAOYSA-N
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Description

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron(III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iron(III) chloride, palladium on carbon, sodium borohydride, lithium aluminum hydride, alkyl halides, sulfonyl chlorides, and benzoyl chloride. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of catalytic amounts of reagents.

Major Products

Major products formed from the reactions of this compound include various substituted pyrroles, pyrrole carboxylates, and pyrrole derivatives with enhanced biological activity .

Scientific Research Applications

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

CAS No.

90770-92-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-aminocyclohepta[b]pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-9-8(10(13)14)6-4-2-1-3-5-7(6)12-9/h1-5H,(H2,11,12)(H,13,14)

InChI Key

GBCOBUVQXBTMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=NC(=C2C(=O)O)N)C=C1

Origin of Product

United States

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